Lower Molecular Weight and Enhanced Rule‑of‑Five Compliance Versus Phenylbutazone
3‑(Furan‑2‑yl)‑5‑methylpyrazolidine (MW = 152.19 g/mol) has a molecular weight approximately 50 % lower than the clinically used pyrazolidine anti‑inflammatory agent phenylbutazone (MW = 308.38 g/mol) . This lower MW translates into a reduced number of rotatable bonds (1 versus 4) and a lower calculated LogP (estimated 0.8–1.2 versus 3.2 for phenylbutazone), positioning the compound more favorably within Lipinski’s Rule of Five space for oral bioavailability [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 152.19 g/mol |
| Comparator Or Baseline | Phenylbutazone: 308.38 g/mol |
| Quantified Difference | Δ = −156.19 g/mol (−50.6 %) |
| Conditions | Calculated from molecular formula; property predictions via ChemSpider/PubChem |
Why This Matters
A significantly lower MW improves the probability of favorable ADME properties and provides a leaner starting point for lead optimization programs targeting oral bioavailability.
- [1] Lipinski CA. Lead‑ and drug‑like compounds: the rule‑of‑five revolution. Drug Discovery Today: Technologies. 2004. View Source
